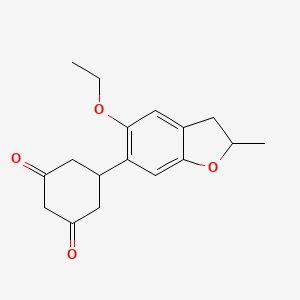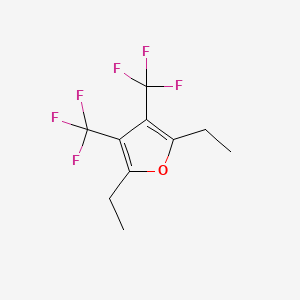
2,5-Diethyl-3,4-bis(trifluoromethyl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diethyl-3,4-bis(trifluoromethyl)furan is a fluorinated furan derivative Furans are a class of heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom
Métodos De Preparación
The synthesis of 2,5-Diethyl-3,4-bis(trifluoromethyl)furan can be achieved through several methods. One common approach involves the trifluoromethylation of furan derivatives. For instance, the reaction of 2,5-furandicarboxylic acid with sulfur tetrafluoride can yield 2,5-bis(trifluoromethyl)furan . Another method involves the use of trifluoromethyl hypofluorite (CF3OF) to introduce trifluoromethyl groups into the furan ring . Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yields and purity.
Análisis De Reacciones Químicas
2,5-Diethyl-3,4-bis(trifluoromethyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated furans.
Aplicaciones Científicas De Investigación
2,5-Diethyl-3,4-bis(trifluoromethyl)furan has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it a valuable tool for studying biological systems and interactions.
Medicine: Fluorinated furans have shown potential in drug discovery and development due to their pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties
Mecanismo De Acción
The mechanism by which 2,5-Diethyl-3,4-bis(trifluoromethyl)furan exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors in biological systems. These interactions can lead to various biological effects, including inhibition or activation of specific pathways .
Comparación Con Compuestos Similares
2,5-Diethyl-3,4-bis(trifluoromethyl)furan can be compared with other fluorinated furans and benzofurans. Similar compounds include:
2-Trifluoromethylfuran: Known for its oxytocin antagonist properties.
3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.
2-Trifluoromethylfuran: Exhibits antimalarial activity. The unique combination of diethyl and bis(trifluoromethyl) groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Propiedades
Número CAS |
134428-89-0 |
|---|---|
Fórmula molecular |
C10H10F6O |
Peso molecular |
260.18 g/mol |
Nombre IUPAC |
2,5-diethyl-3,4-bis(trifluoromethyl)furan |
InChI |
InChI=1S/C10H10F6O/c1-3-5-7(9(11,12)13)8(10(14,15)16)6(4-2)17-5/h3-4H2,1-2H3 |
Clave InChI |
PHPNFJCSASSHJB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=C(O1)CC)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


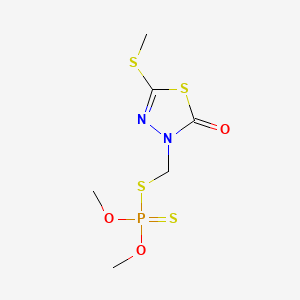
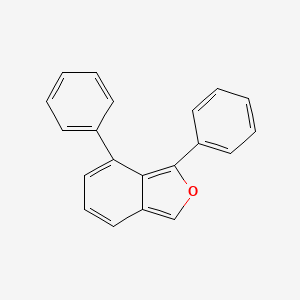


![5-Chloro-1-{[4-(methanesulfonyl)phenyl]methyl}-1H-indole](/img/structure/B12905928.png)
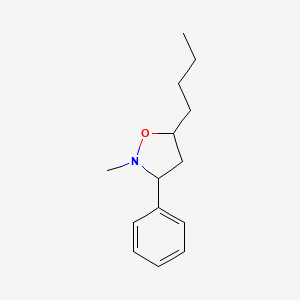

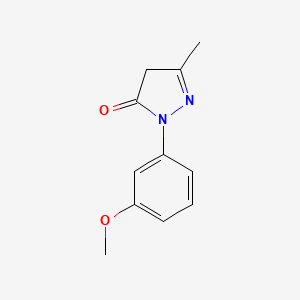

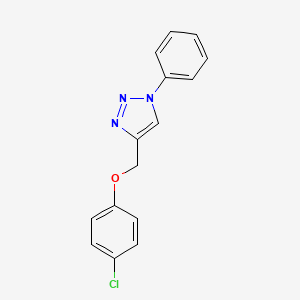
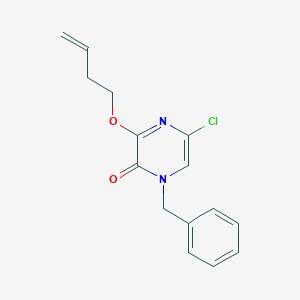
![4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12905974.png)
![3,3-Dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12905976.png)
